molecular formula C21H34N2O2 B15034800 1-Cycloheptyl-4-(3-ethoxy-4-methoxybenzyl)piperazine

1-Cycloheptyl-4-(3-ethoxy-4-methoxybenzyl)piperazine

Cat. No.: B15034800
M. Wt: 346.5 g/mol
InChI Key: MOGTWIULVPHMGJ-UHFFFAOYSA-N
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Description

1-Cycloheptyl-4-(3-ethoxy-4-methoxybenzyl)piperazine is a complex organic compound that belongs to the piperazine family This compound is characterized by its unique structure, which includes a cycloheptyl group attached to a piperazine ring, and a benzyl group substituted with ethoxy and methoxy groups

Preparation Methods

The synthesis of 1-Cycloheptyl-4-(3-ethoxy-4-methoxybenzyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent attachment of the cycloheptyl and benzyl groups. Common synthetic routes include:

    Cycloheptyl Group Attachment: The cycloheptyl group can be introduced through a nucleophilic substitution reaction, where a suitable cycloheptyl halide reacts with piperazine.

    Benzyl Group Substitution: The benzyl group, substituted with ethoxy and methoxy groups, can be attached via a Friedel-Crafts alkylation reaction, using benzyl chloride derivatives in the presence of a Lewis acid catalyst.

Industrial production methods may involve optimization of these reactions to improve yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Cycloheptyl-4-(3-ethoxy-4-methoxybenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-Cycloheptyl-4-(3-ethoxy-4-methoxybenzyl)piperazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-4-(3-ethoxy-4-methoxybenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-Cycloheptyl-4-(3-ethoxy-4-methoxybenzyl)piperazine can be compared with other similar compounds, such as:

    1-Cyclohexyl-4-(3-ethoxy-4-methoxybenzyl)piperazine: This compound has a cyclohexyl group instead of a cycloheptyl group, which may result in different chemical and biological properties.

    1-Cycloheptyl-4-(3-methoxybenzyl)piperazine: Lacks the ethoxy group, which may affect its reactivity and interactions with biological targets.

    1-Cycloheptyl-4-(3-ethoxybenzyl)piperazine: Lacks the methoxy group, potentially altering its chemical behavior and applications.

Properties

Molecular Formula

C21H34N2O2

Molecular Weight

346.5 g/mol

IUPAC Name

1-cycloheptyl-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C21H34N2O2/c1-3-25-21-16-18(10-11-20(21)24-2)17-22-12-14-23(15-13-22)19-8-6-4-5-7-9-19/h10-11,16,19H,3-9,12-15,17H2,1-2H3

InChI Key

MOGTWIULVPHMGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3CCCCCC3)OC

Origin of Product

United States

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